molecular formula C9H8N4O B13324895 7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B13324895
M. Wt: 188.19 g/mol
InChI Key: PGCVIBMGRWONMC-UHFFFAOYSA-N
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Description

7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate pyrazolone. This intermediate then undergoes cyclization with a suitable nitrile, such as malononitrile, under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal biochemical processes. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique combination of biological activities and photophysical properties.

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

7-ethyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C9H8N4O/c1-2-7-3-8(14)12-9-6(4-10)5-11-13(7)9/h3,5H,2H2,1H3,(H,12,14)

InChI Key

PGCVIBMGRWONMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC2=C(C=NN12)C#N

Origin of Product

United States

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